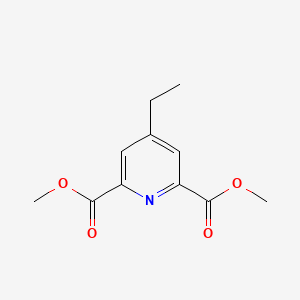
Dimethyl 4-ethylpyridine-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-ethylpyridine-2,6-dicarboxylate is a chemical compound belonging to the pyridine family. It is characterized by the presence of two ester groups attached to the 2nd and 6th positions of the pyridine ring, with an ethyl group at the 4th position. This compound is known for its versatile applications in organic synthesis and coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-ethylpyridine-2,6-dicarboxylate typically involves the esterification of 4-ethylpyridine-2,6-dicarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction mixture is continuously stirred and heated to maintain the desired reaction conditions. After the reaction is complete, the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-ethylpyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-ethylpyridine-2,6-dicarboxylic acid.
Reduction: Dimethyl 4-ethylpyridine-2,6-dicarbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 4-ethylpyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl 4-ethylpyridine-2,6-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors. The ethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Similar structure but lacks the ethyl group at the 4th position.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains a formyl group instead of an ethyl group at the 4th position.
Uniqueness
Dimethyl 4-ethylpyridine-2,6-dicarboxylate is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
dimethyl 4-ethylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C11H13NO4/c1-4-7-5-8(10(13)15-2)12-9(6-7)11(14)16-3/h5-6H,4H2,1-3H3 |
Clave InChI |
FJXUQXGZPUYBPA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC(=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















